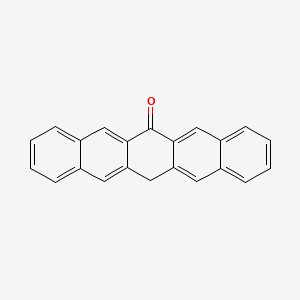

Pentacen-6(13H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

13H-pentacen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O/c23-22-20-12-16-7-3-1-5-14(16)9-18(20)11-19-10-15-6-2-4-8-17(15)13-21(19)22/h1-10,12-13H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTIRZVVIBSOOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC3=CC=CC=C3C=C2C(=O)C4=CC5=CC=CC=C5C=C41 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70738262 | |

| Record name | Pentacen-6(13H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408311-42-2 | |

| Record name | Pentacen-6(13H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Pentacen 6 13h One

Strategies for the Preparation of Pentacen-6(13H)-one

The synthesis of this compound can be achieved through several strategic pathways, including the reduction of pentacene-6,13-dione, its formation as a transient species, and the desymmetrization of pentacenequinone platforms.

Reduction of Pentacene-6,13-dione Precursors

A primary route to this compound involves the partial reduction of the more readily available pentacene-6,13-dione.

One established method involves the reaction of pentacene-6,13-dione with lithium aluminum hydride (LiAlH₄) in a dry, boiling solvent like tetrahydrofuran (B95107) (THF). mdpi.comsemanticscholar.orgnih.gov This is typically followed by an acidic workup. mdpi.comsemanticscholar.orgnih.gov The reaction initially produces a mixture containing 6,13-dihydro-6,13-dihydroxypentacene. Subsequent controlled reaction conditions can lead to the formation of this compound. mdpi.comsemanticscholar.org One procedure describes reacting pentacene-6,13-dione with LiAlH₄ in boiling THF for 30 minutes, followed by the addition of 6 M HCl and further boiling for three hours. This process yields a crude product mixture that includes this compound and its tautomer, 6-hydroxypentacene. mdpi.comsemanticscholar.orgnih.gov

Besides LiAlH₄, other reducing agents have been explored for the conversion of pentacene-6,13-dione. While strong reducing agents like LiAlH₄ and sodium borohydride (B1222165) (NaBH₄) can reduce the carbonyl groups, controlling the reaction to achieve the mono-reduced product, this compound, is a key challenge. smolecule.comunl.edu Diisobutylaluminum hydride (DIBAH) has been reported as an effective reagent for the reduction of pentacenediones to their corresponding diols, suggesting its potential for controlled partial reduction under specific conditions. unl.edu

Lithium Aluminum Hydride Reductions with Acidic Workup

Formation as a Transient or Intermediate Species in Pentacene (B32325) Synthesis

This compound often appears as a transient or intermediate species in multi-step syntheses of pentacene itself. mdpi.comsemanticscholar.orgnih.gov For instance, the synthesis of pentacene from pentacene-6,13-dione via successive LiAlH₄ reductions and acid-catalyzed dehydrations proceeds through a crude mixture that contains this compound. mdpi.comsemanticscholar.orgnih.gov In these routes, the ketone is not the final target but a stepping stone that is further reduced and eliminated to yield the fully aromatic pentacene. mdpi.comsemanticscholar.org Its isolation from these complex mixtures requires careful purification techniques. The synthesis of 6,6'-bipentacene has also utilized 6(13H)-pentacenone as a starting material. acs.org

Desymmetrization Pathways Utilizing Pentacenequinone Platforms

A highly effective and modern approach to synthesizing derivatives of this compound involves the desymmetrization of 6,13-pentacenequinone (B1223199) (also known as pentacene-6,13-dione). researchgate.netnih.gov This strategy allows for the creation of unsymmetrically substituted pentacenes, which are valuable for studying fundamental processes like singlet fission and charge transport. researchgate.netnih.gov The method involves the sequential addition of different nucleophiles to the two ketone groups of the pentacenequinone. researchgate.net

A general method has been reported for the desymmetrization of 6,13-pentacenequinone to produce 13-hydroxy-13-(ethynylated)pentacen-6(13H)-ones. researchgate.netnih.gov This involves the addition of an ethynyl (B1212043) nucleophile to one of the carbonyl groups, leaving the other as a ketone. This approach not only yields a functionalized pentacenone derivative but also provides a versatile intermediate for the synthesis of a wide range of unsymmetrically 6,13-disubstituted pentacenes. researchgate.netnih.gov The purification of these pentacenone derivatives can often be facilitated by precipitation or crystallization from the crude reaction mixture. researchgate.netnih.gov

Methodological Refinements for Enhanced Yield and Selectivity

Improving the yield and selectivity of this compound synthesis is critical for its practical application.

Several factors influence the outcome of the reduction of pentacene-6,13-dione. The choice of reducing agent is paramount. While powerful hydrides like LiAlH₄ are effective, they can easily lead to over-reduction to the diol or even to pentacene. mdpi.comsemanticscholar.orgunl.edu Milder or more sterically hindered reducing agents may offer better selectivity for the mono-ketone.

The reaction conditions, including temperature, reaction time, and the nature of the acidic workup, must be precisely controlled to favor the formation and isolation of this compound over byproducts. mdpi.comsemanticscholar.org

For desymmetrization strategies, the key to high yield and selectivity lies in the controlled, stepwise addition of nucleophiles. researchgate.net This can be achieved by using a one-pot protocol or by isolating the product of the first nucleophilic addition before proceeding with the second. researchgate.net The choice of nucleophiles and the reaction conditions can be tailored to produce specific unsymmetrically substituted pentacenones. researchgate.net For example, the use of trialkylsilylethynyl moieties has been successful in creating a variety of ethynylated pentacenones. researchgate.net

Crystallization and chromatographic techniques are essential for purifying this compound and its derivatives from reaction mixtures, which can often contain starting materials, over-reduced products, and tautomers. researchgate.netnih.gov

Optimization of Reaction Conditions (e.g., solvent, temperature, stoichiometry)

The synthesis of pentacenone derivatives often involves the modification of pentacene-6,13-dione or related precursors. The optimization of reaction parameters is critical for achieving high yields and purity.

One documented procedure involves the reduction of pentacene-6,13-dione using lithium aluminum hydride (LiAlH₄) in dry, boiling tetrahydrofuran (THF). nih.govmdpi.com This reaction, followed by treatment with 6 M hydrochloric acid (HCl), yields a crude product mixture that contains this compound alongside its tautomer, 6-hydroxypentacene. nih.govmdpi.com The conditions for this transformation highlight the importance of a strong reducing agent and subsequent acidic workup to generate the ketone.

Another synthetic approach focuses on creating substituted pentacenone derivatives. In the synthesis of butterfly-shaped pentacenone compounds, such as 13,13-di(thiophen-2-yl)this compound, a key step involves the acid-catalyzed dehydration of a diol precursor. rsc.org This reaction is carried out in dry toluene (B28343) using a catalytic amount of p-toluenesulfonic acid (TsOH). The mixture is stirred overnight at room temperature until the starting material is fully consumed, indicating that ambient temperature is sufficient for this particular transformation. rsc.org

The following table summarizes key reaction parameters from selected synthetic procedures for pentacenone and its derivatives.

| Product Type | Precursor | Reagents & Catalyst | Solvent | Temperature | Key Findings |

| This compound (in mixture) | Pentacene-6,13-dione | 1. LiAlH₄ 2. 6 M HCl | Dry THF | Boiling | Forms a mixture containing the target compound and its tautomer. nih.govmdpi.com |

| Butterfly-shaped pentacenone derivatives | Diol Precursor (Compound 8) | TsOH (1 eq.) | Dry Toluene | Room Temperature | Effective for synthesizing complex derivatives; reaction proceeds to completion overnight. rsc.org |

| 13-hydroxy-13-(ethynylated) pentacen-6(13H)-ones | 6,13-Pentacenequinone | Ethynylating agents | Not specified in abstracts | Not specified in abstracts | General method for desymmetrization of the starting quinone. researchgate.netacs.org |

Precipitation/Crystallization Strategies for Facile Purification

The purification of this compound derivatives can be streamlined through carefully designed precipitation and crystallization strategies, avoiding the need for more complex chromatographic methods. This is particularly valuable for large-scale synthesis.

A reported general method for producing 13-hydroxy-13-(ethynylated)pentacen-6(13H)-ones specifically highlights the use of precipitation and crystallization from the crude reaction mixture to achieve facile purification on a multigram scale. researchgate.netacs.orgresearchgate.net This approach leverages the specific intermolecular interactions of the target molecule.

X-ray crystallographic analysis reveals the noncovalent forces that drive efficient crystallization. acs.orgresearchgate.net Key interactions include:

Hydrogen Bonding: Strong hydrogen bonds form between the ketone and alcohol functional groups of adjacent molecules. In one derivative, 13-hydroxy-13-[(triisopropylsilyl)ethynyl]this compound, this interaction results in the formation of a hydrogen-bonded dimer. researchgate.netresearchgate.net

π-π Stacking: The planar pentacene units engage in π-stacking, further stabilizing the crystal lattice. researchgate.netresearchgate.net

The combination of these interactions allows the desired pentacenone product to selectively crystallize from solution, leaving impurities behind.

| Compound Type | Purification Method | Driving Forces for Crystallization | Scale |

| 13-hydroxy-13-(ethynylated)pentacen-6(13H)-ones | Precipitation/Crystallization from crude mixture | Hydrogen bonding, π-π stacking, dipole-dipole interactions. acs.orgresearchgate.net | Multigram. researchgate.netacs.orgresearchgate.net |

Novel Synthetic Route Development

Recent research has focused on developing novel synthetic routes that provide versatile access to asymmetrically substituted pentacenones, which serve as divergent intermediates for complex pentacene derivatives. researchgate.netacs.org

A significant development is a general method for the desymmetrization of the readily available 6,13-pentacenequinone. researchgate.netacs.org This route allows for the synthesis of 13-hydroxy-13-(ethynylated)pentacen-6(13H)-ones. These "pentacenones" are valuable because the two functional groups (ketone and hydroxyl) can be addressed in subsequent, distinct reaction steps, enabling the creation of unsymmetrically 6,13-disubstituted pentacenes. researchgate.netresearchgate.net Such compounds are of high interest for applications in organic field-effect transistors and for studying photophysical processes like singlet fission. researchgate.netacs.org

Another innovative direction is the synthesis of "butterfly-shaped" pentacenone derivatives. rsc.org For example, 13,13-di(thiophen-2-yl) this compound was synthesized with a 42% yield. rsc.org This class of compounds, featuring bulky substituents at the 13-position, represents a departure from planar pentacene structures and opens avenues to new materials with unique solid-state packing and electronic properties. The synthesis begins from a pentacenone starting material, demonstrating its utility as a platform for building more complex, three-dimensional aromatic structures. rsc.orgacs.org

Derivatives and Functionalization of Pentacen 6 13h One

Design Principles for Pentacen-6(13H)-one Derivatives

The modification of the pentacene (B32325) framework, particularly at the 6- and 13-positions, allows for precise control over the molecule's stability, solubility, and solid-state packing, which are crucial for applications in organic electronics. beilstein-journals.org

Unsymmetrical substitution of the pentacene core at the 6- and 13-positions is a powerful strategy to create derivatives with unique properties. beilstein-journals.orgresearchgate.netresearchgate.netresearchgate.net This approach begins with the desymmetrization of 6,13-pentacenequinone (B1223199) through the sequential addition of different nucleophiles to the two ketone groups. researchgate.netresearchgate.net This can be achieved in a stepwise manner, where the product of the first nucleophilic addition is isolated and then used as a precursor for the second, different nucleophilic addition. researchgate.net This method allows for the introduction of a wide variety of functional groups, leading to the creation of unsymmetrically 6,13-disubstituted pentacenes. researchgate.netnih.gov These pentacenone intermediates are pivotal for developing materials used in studying singlet fission and for applications in organic field-effect transistors (OFETs). researchgate.netnih.gov

A common route involves the initial addition of an acetylide to pentacenequinone to form a ketone intermediate. beilstein-journals.orgresearchgate.net This intermediate can then react with a second, different nucleophile, such as an organolithium or Grignard reagent, to introduce a distinct substituent at the other position. beilstein-journals.org This stepwise protocol provides access to a diverse library of unsymmetrically functionalized pentacenes. researchgate.netresearchgate.net

The rational design of substitution patterns on the pentacene skeleton is crucial for controlling both steric and electronic properties. researchgate.netclockss.org The introduction of bulky substituents, such as trialkylsilylethynyl groups, at the 6- and 13-positions effectively shields the reactive pentacene core, enhancing its stability. beilstein-journals.org The size and nature of these substituents influence the intermolecular interactions, such as π-π stacking, which is critical for charge transport in solid-state devices. beilstein-journals.orgresearchgate.net

Electronic effects can be modulated by introducing electron-donating or electron-withdrawing groups. researchgate.netresearchgate.net For instance, appending aryl groups with different electronic properties to the 13-position of a 6-(trialkylsilylethynyl)pentacene allows for the fine-tuning of the molecule's electronic characteristics without significantly altering the electronic properties of the pentacene core itself. beilstein-journals.org This is due to the typical orthogonal orientation of the aryl substituents relative to the pentacene backbone. beilstein-journals.org The ability to predictably modify these properties is essential for designing new organic semiconductors with desired performance characteristics. beilstein-journals.org

The incorporation of alkynyl and aryl substituents at the 6- and 13-positions of the pentacene core is a widely employed strategy to enhance the properties of the resulting materials. beilstein-journals.orgresearchgate.netresearchgate.netresearchgate.net Trialkylsilylethynyl groups are particularly favored as they significantly improve the solubility and oxidative stability of pentacene derivatives. beilstein-journals.org The stepwise addition of different alkynyl or aryl groups allows for the creation of unsymmetrically substituted pentacenes. researchgate.netresearchgate.net

This synthetic flexibility has enabled the creation of a wide array of derivatives, including those with:

Alkynyl, aryl, and alkyl groups. researchgate.net

Polarized frameworks through the inclusion of donor and/or acceptor groups. researchgate.net

Conjugated oligomers linked by butadiynyl moieties. researchgate.net

This approach has also facilitated the development of complex molecular architectures like pentacene-porphyrin dyads and derivatives with pendent free radicals. researchgate.net

Rational Design for Steric and Electronic Control in Substitution Patterns

Synthesis of Specific Functionalized this compound Analogues

The synthesis of specific analogues of this compound, particularly those with ethynyl (B1212043) and aryl functionalities, serves as a cornerstone for creating advanced organic materials. These synthetic routes often start from 6,13-pentacenequinone, which is systematically functionalized. nih.gov

A general and effective method for creating unsymmetrically substituted pentacenes involves the synthesis of ethynylated pentacene ketones, specifically 13-hydroxy-13-(ethynylated)pentacene-6(13H)-ones. nih.govacs.org This process starts with the desymmetrization of 6,13-pentacenequinone. nih.gov The synthesis involves the addition of an ethynyl lithium reagent to one of the carbonyl groups of the quinone. researchgate.net

This reaction yields a key intermediate, a pentacenone, which can be purified on a large scale through precipitation and crystallization from the crude reaction mixture. nih.govacs.org These ethynylated pentacene ketones are valuable as divergent intermediates, meaning they can be used to synthesize a variety of unsymmetrically 6,13-disubstituted pentacenes. nih.govacs.org The presence of both a ketone and a hydroxyl group in these molecules facilitates further chemical transformations. nih.gov

Table 1: Examples of Synthesized Ethynylated Pentacene Ketones

| Compound Name | Substituent at C-13 | Reference |

|---|---|---|

| 13-hydroxy-13-((triisopropylsilyl)ethynyl)this compound | (triisopropylsilyl)ethynyl | researchgate.net |

| 13-hydroxy-13-((trimethylsilyl)ethynyl)this compound | (trimethylsilyl)ethynyl | researchgate.net |

The synthesis of aryl-substituted pentacenones is another important route to functionalized pentacene derivatives. beilstein-journals.orgresearchgate.net A common strategy involves the nucleophilic addition of an aryl group to a pentacenone precursor that already contains a different substituent, such as a trialkylsilylethynyl group, at the opposite position. beilstein-journals.org

The synthesis typically begins with the formation of a ketone derivative by adding an acetylide to pentacenequinone. beilstein-journals.org This ketone intermediate is then reacted with an aryllithium reagent, generated in situ from an aryl halide and n-butyllithium at low temperatures. beilstein-journals.org This second nucleophilic addition results in an unsymmetrically disubstituted pentacene diol, which is then reduced to the final aryl-substituted pentacene. beilstein-journals.org This method allows for the synthesis of a library of pentacenes with an ethynyl group at the 6-position and various aryl groups at the 13-position. beilstein-journals.org

Table 2: Examples of Aryl Groups Incorporated into Pentacene Derivatives

| Aryl Substituent | Starting Ketone | Reference |

|---|---|---|

| Phenyl | 6-((Triisopropylsilyl)ethynyl)pentacen-13(6H)-one | beilstein-journals.org |

| 4-Fluorophenyl | 6-((Triisopropylsilyl)ethynyl)pentacen-13(6H)-one | beilstein-journals.org |

| 4-(Trifluoromethyl)phenyl | 6-((Triisopropylsilyl)ethynyl)pentacen-13(6H)-one | beilstein-journals.org |

| 4-Methoxyphenyl | 6-((Triisopropylsilyl)ethynyl)pentacen-13(6H)-one | beilstein-journals.org |

| 1-Naphthyl | 6-((Triisopropylsilyl)ethynyl)pentacen-13(6H)-one | beilstein-journals.org |

Heteroatom-Containing Derivatives (e.g., thiophen-2-yl, thieno[3,2-b]thiophen-2-yl)

The introduction of heteroaromatic moieties onto the pentacenone scaffold is a key strategy for modulating its electronic and material properties. Thiophene-based units are of particular interest due to their electron-rich nature and their prevalence in organic semiconductor research. The synthesis of such derivatives typically involves the nucleophilic addition of the corresponding lithiated heteroarene to a pentacene-based ketone precursor.

Detailed research has demonstrated the synthesis of 13,13-di(thiophen-2-yl)this compound and 13,13-bis(thieno[3,2-b]thiophen-2-yl)this compound. rsc.org The general synthetic approach begins with the reaction of pentacene-6,13-dione with a lithiated thiophene (B33073) or thieno[3,2-b]thiophene (B52689) derivative at low temperatures (e.g., -78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). rsc.org This initial nucleophilic addition forms a dihydroxy intermediate. Subsequent treatment with an acid, such as p-toluenesulfonic acid (TsOH), in a solvent like toluene (B28343) promotes a dehydration and rearrangement process to yield the final butterfly-shaped pentacenone derivatives. rsc.org

This methodology has successfully produced the target compounds in moderate yields. For instance, 13,13-di(thiophen-2-yl)this compound was isolated as a yellow solid with a 42% yield, while 13,13-bis(thieno[3,2-b]thiophen-2-yl)this compound was obtained, also as a yellow solid, in a 40% yield. rsc.org These findings highlight a viable pathway for incorporating complex, sulfur-containing aromatic systems at the C13-position of the this compound core.

Table 1: Synthesis of Heteroatom-Containing this compound Derivatives

| Compound Name | Structure | Reagents | Yield | Reference |

|---|

Elucidation of Reaction Mechanisms in Derivativatization

The synthesis of functionalized pentacenes from pentacenone precursors involves a sequence of well-established yet mechanistically nuanced reactions. Understanding these pathways is crucial for designing new derivatives and optimizing reaction conditions.

Nucleophilic Addition Pathways to Ketone Groups

The derivatization of the pentacene framework frequently begins with 6,13-pentacenequinone (PQ) as the starting material. researchgate.net The ketone groups of PQ are electrophilic centers that readily undergo nucleophilic attack. The synthesis of unsymmetrically substituted pentacenes often relies on a stepwise addition of different nucleophiles. researchgate.net

The first step typically involves the 1,2-addition of a potent nucleophile, such as an organolithium (ArLi) or organomagnesium (RMgBr) reagent, to one of the ketone groups of PQ. researchgate.netresearchgate.net This reaction, conducted at low temperatures in a solvent like THF, transforms the carbonyl into a hydroxyl group, yielding a 13-hydroxy-13-substituted-pentacen-6(13H)-one intermediate. researchgate.netresearchgate.netresearchgate.net This mono-adduct can then be isolated and used as a versatile precursor for a second, different nucleophilic addition to the remaining ketone group, leading to unsymmetrical di-substituted pentacene diols. researchgate.netresearchgate.net An excess of the organolithium reagent is often required to account for the acidic proton of the newly formed hydroxyl group in the intermediate. researchgate.net This sequential addition protocol offers a divergent route to a wide array of structurally diverse pentacene derivatives. researchgate.net

Reductive Aromatization Processes in Subsequent Transformations

Following nucleophilic addition(s), the resulting pentacene-6,13-diol or 13-hydroxy-pentacen-6(13H)-one intermediates are not yet fully aromatic pentacenes. The central ring exists in a non-aromatic, partially saturated state. The crucial final step is a reductive aromatization (or reductive elimination) to restore the fully conjugated pentacene system. researchgate.netrsc.orgsci-hub.st

Stereoselective and Regioselective Considerations

Regioselectivity: In reactions involving pentacene-6,13-quinone, nucleophilic attack can sometimes lead to different regioisomers. Besides the expected 1,2-addition to the carbonyl group, a 1,4-addition (conjugate addition) to the enone system of the central ring can also occur. researchgate.net The competition between these pathways can result in a mixture of products, such as an unsymmetrical substitution pattern arising from a combination of 1,2- and 1,4-additions. researchgate.net The choice of nucleophile and reaction conditions can influence this regioselectivity.

Stereoselectivity: When a nucleophile attacks a prochiral ketone, such as in 13-substituted pentacen-6(13H)-ones, a new stereocenter is created, potentially leading to a mixture of diastereomers. saskoer.ca The stereochemical outcome of such additions is often governed by kinetic control, where the nucleophile preferentially attacks from the sterically less hindered face of the ketone. youtube.com This difference in steric hindrance leads to transition states of different energies, favoring the formation of one diastereomer over the other. saskoer.cayoutube.com While a detailed analysis of stereocontrol in every pentacenone derivatization is complex, it is an important consideration, particularly when bulky substituents are present on either the pentacenone core or the incoming nucleophile. nih.gov A reaction is termed stereoselective if it produces a predominance of one stereoisomer over others, whereas it is stereospecific if the mechanism dictates the formation of only one specific stereoisomer. youtube.comyoutube.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Pentacen-6(13H)-one and Derivatives

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound and its derivatives, ¹H and ¹³C NMR, along with two-dimensional techniques, offer a comprehensive picture of the atomic connectivity and chemical environment.

The ¹H NMR spectrum of a molecule provides information about the different types of protons and their neighboring atoms. Due to the poor solubility of the parent pentacene (B32325), its ¹H NMR spectrum was only successfully reported by heating the sample to 80°C in a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent. researchgate.net For derivatives of this compound, the signals are typically recorded in solvents like deuterated chloroform (B151607) (CDCl₃). rsc.org The chemical shifts (δ) in the ¹H NMR spectrum are influenced by the electronic environment of the protons. Aromatic protons on the pentacene core generally appear in the downfield region of the spectrum.

The specific chemical shifts and splitting patterns of the protons are dictated by the substitution pattern on the pentacene framework. For instance, in derivatives of 13-hydroxy-13-((trialkylsilyl)ethynyl)this compound, the protons on the pentacene skeleton and the substituents can be assigned based on their chemical shifts and coupling constants. rsc.org

Table 1: Representative ¹H NMR Data for a Pentacene Derivative This table is illustrative and based on typical values for related structures. Actual values can vary.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 7.5 - 9.0 | Multiplet |

| Silyl (B83357) Group Protons | 1.0 - 1.5 | Multiplet |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org In the proton-decoupled ¹³C NMR spectra of this compound derivatives, each unique carbon atom gives a single peak. libretexts.org The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of attached groups. libretexts.orgorganicchemistrydata.org

The carbonyl carbon (C=O) of the ketone group in this compound is characteristically found at a high chemical shift in the downfield region of the spectrum. organicchemistrydata.org The sp² hybridized carbons of the aromatic rings also resonate in the downfield region, typically between 120 and 150 ppm, while sp³ hybridized carbons, such as those in alkyl substituents, appear in the upfield region. libretexts.org

Table 2: Representative ¹³C NMR Data for a Pentacene Derivative This table is illustrative. Actual values can vary based on the specific derivative.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C (C=O) | > 180 |

| Aromatic C | 120 - 150 |

| Alkynyl C | 80 - 100 |

For example, the ¹³C NMR spectrum of a derivative like (13-(anthracen-9-yl)-6-ethynyl-triisobutylsilyl)-pentacene shows a complex array of signals corresponding to the numerous non-equivalent carbon atoms in the molecule. rsc.org The specific assignments are often aided by computational predictions and two-dimensional NMR techniques. researchgate.net

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning ¹H and ¹³C signals, especially in complex molecules like this compound derivatives. wikipedia.orgemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. epfl.chsdsu.edu Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton networks within the molecule. emerypharma.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). epfl.chcreative-biostructure.com Each cross-peak in an HSQC spectrum links a specific proton signal on one axis to a specific carbon signal on the other, greatly facilitating the assignment of carbon signals based on previously assigned proton signals. emerypharma.comcreative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds. epfl.ch HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments by showing long-range connectivities. emerypharma.comepfl.ch

The combined use of these 2D NMR techniques allows for a step-by-step assignment of nearly all proton and carbon resonances in the complex structures of this compound derivatives. srce.hr

13C NMR Spectroscopic Analysis

X-ray Crystallographic Analysis of this compound Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction has been successfully used to determine the molecular structures of several this compound derivatives. researchgate.netrsc.org For instance, the structures of 13-hydroxy-13-(ethynylated)pentacen-6(13H)-ones have been elucidated, revealing the precise geometry of the molecule. researchgate.net

In many derivatives, the central pentacene core can adopt a non-planar, or twisted, conformation due to steric hindrance between bulky substituents. rsc.org For example, in certain aryl-substituted pentacenedione derivatives, the pentacene moiety is kinked to alleviate steric strain. rsc.org In contrast, other derivatives maintain a more planar pentacene backbone. acs.org The solid-state structure of a hydrogen-bonded dimer of 13-hydroxy-13-[(triisopropylsilyl)ethynyl]this compound has also been characterized, showing a face-to-face arrangement of the pentacene units. researchgate.netscispace.com

The packing of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular interactions, which are crucial for determining the material's properties. In the solid state, derivatives of this compound exhibit several key interactions:

π-π Stacking: The planar aromatic surfaces of the pentacene cores often lead to significant π-π stacking interactions. These interactions are characterized by face-to-face arrangements of the pentacene units, with interplanar distances often less than 3.5 Å. researchgate.net In some cases, a "sandwich herringbone" packing motif is observed, where dimeric pairs of pentacenes show face-to-face π-stacking. researchgate.net

Hydrogen Bonding: The presence of hydroxyl (-OH) and ketone (C=O) functional groups in molecules like 13-hydroxy-13-(ethynylated)pentacen-6(13H)-ones allows for the formation of strong intermolecular hydrogen bonds. researchgate.net These interactions can lead to the formation of dimers or more extended supramolecular assemblies in the solid state. researchgate.net

The detailed analysis of these intermolecular forces through techniques like Hirshfeld surface analysis provides a quantitative understanding of the contributions of different types of contacts to the crystal packing. nih.gov This understanding is vital for the rational design of new materials with desired solid-state properties.

Analysis of Intermolecular Interactions

Hydrogen Bonding Networks

The formation of these hydrogen-bonded dimers is a key element in the supramolecular assembly, influencing the subsequent packing of the molecules in the crystal lattice. researchgate.netresearchgate.net In some cases, these strong hydrogen bonds can lead to the formation of simple chains or more complex, centrosymmetric dimers. researchgate.net

π-Stacking Architectures and Distances

Complementing the hydrogen-bonding networks, π-stacking interactions are another crucial factor in the solid-state architecture of this compound derivatives. researchgate.netresearchgate.netresearchgate.net Within the hydrogen-bonded dimers of 13-hydroxy-13-[(triisopropylsilyl)ethynyl]this compound, the pentacene units are π-stacked with a distance of 3.60 Å between the mean least-squares planes of the 22 carbon atoms. researchgate.netresearchgate.netresearchgate.net This co-facial arrangement is a common feature in many pentacene derivatives and is essential for facilitating intermolecular electronic communication. researchgate.netresearchgate.netresearchgate.net

The extent and geometry of π-stacking can be influenced by the nature and position of substituents on the pentacene core. uky.edu Different substitution patterns can lead to various packing motifs, such as the "slipped-stack" or "brickwork" arrangements. uky.edu In some co-crystal systems involving pentacene derivatives, π–π distances as close as 3.52 Å have been observed, indicating strong intermolecular interactions. rsc.org The angle between adjacent π-stacked molecules can also vary, further modulating the electronic coupling. rsc.org The study of these π-stacking interactions is vital for understanding and predicting the charge transport properties of these materials in organic electronic devices. researchgate.netbeilstein-journals.org

Influence on Solid-State Packing Motifs

The combination of hydrogen bonding, π-stacking, and dipole-dipole interactions dictates the final solid-state packing motif of this compound and its derivatives. researchgate.netresearchgate.netresearchgate.net The unsymmetrical substitution often found in these molecules can lead to complex and varied packing arrangements. researchgate.netuky.edu For example, some derivatives adopt a double one-dimensional "slipped-stack" arrangement, where the unsubstituted ends of the pentacene molecules are in close proximity. uky.edu This results in pairwise-stacked acenes that are insulated from adjacent stacks by the substituents. uky.edu

In other cases, a two-dimensional "brickwork" packing, similar to that observed for TIPS pentacene, can be formed. uky.edu The specific packing motif has a profound impact on the material's properties, including its electronic and optical characteristics. uky.edubeilstein-journals.org X-ray crystallography is the primary tool for elucidating these intricate packing structures, providing precise atomic coordinates and intermolecular distances. researchgate.netresearchgate.net Understanding how different substituents direct these packing motifs is crucial for the rational design of new pentacene-based materials with tailored solid-state properties for applications in organic electronics. researchgate.netuky.edu

Advanced Optical Spectroscopy of this compound and Derivatives

The electronic and photophysical properties of this compound and its derivatives are interrogated using advanced optical spectroscopy techniques. These methods provide valuable information about the electronic transitions, energy levels, and excited-state dynamics in both solution and the solid state.

UV-Vis Absorption and Emission Spectroscopy in Solution and Thin Films

UV-Vis absorption and emission spectroscopy are fundamental tools for characterizing the electronic structure of these compounds. researchgate.netresearchgate.net In solution, pentacene derivatives typically exhibit characteristic absorption spectra with well-defined vibronic features. researchgate.net The nature and position of substituents on the pentacene core can influence the absorption wavelengths and molar absorptivity. researchgate.net For instance, comparisons between phenyl, naphthyl, and anthracenyl substituted pentacenes show that while the fundamental absorption wavelengths may not be significantly altered, differences in molar absorptivity are observed. researchgate.net

When these molecules are cast into thin films, their absorption spectra often show similarities to the solution spectra, indicating that the major electronic transitions are retained. researchgate.net However, shifts and broadening of the absorption bands are commonly observed, which can be attributed to intermolecular interactions in the solid state, such as π-stacking. researchgate.netresearchgate.net The formation of aggregates in the solid state can lead to the appearance of new absorption features, such as Davydov splitting. uni-tuebingen.de

Emission spectroscopy provides complementary information about the excited states. The fluorescence quantum yields of pentacene derivatives can be measured to assess their light-emitting properties. nii.ac.jp Temperature-dependent photoluminescence studies of thin films can reveal the presence of different emissive species and provide insights into exciton (B1674681) dynamics. uni-tuebingen.de

The absorption bands observed in the UV-Vis spectra of pentacene derivatives correspond to specific electronic transitions. The lowest energy absorption band is typically assigned to the HOMO → LUMO (Highest Occupied Molecular Orbital → Lowest Unoccupied Molecular Orbital) transition. sci-hub.st This transition often exhibits a vibronic progression, which arises from the coupling of the electronic transition to vibrational modes of the molecule. rsc.org

Higher energy absorption bands can be attributed to transitions to higher-lying unoccupied molecular orbitals. sci-hub.st Computational methods, such as time-dependent density functional theory (TD-DFT), are often employed to aid in the assignment of these electronic transitions. sci-hub.stuni-tuebingen.de These calculations can provide theoretical absorption spectra that can be compared with experimental data, allowing for a more detailed understanding of the electronic structure and the nature of the excited states. uni-tuebingen.de For example, the n–π* transition, which involves the promotion of an electron from a non-bonding orbital on the oxygen atom of the ketone to an anti-bonding π* orbital, is a characteristic feature of pentacenone compounds. nii.ac.jp

In-depth Spectroscopic Analysis of this compound Remains Largely Undocumented in Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, detailed information regarding the advanced spectroscopic characterization and structural elucidation of the specific chemical compound this compound is not presently available in the public domain. The requested in-depth analysis, structured around specific spectroscopic techniques, could not be compiled as the primary research appears not to have been published.

No specific studies were found that address the following key areas outlined for the article:

Solvent Effects on Absorption and Emission Spectra: While the influence of solvents on the spectroscopic properties of various pentacene derivatives is a well-documented field of study, no such data has been published for this compound.

Transient Absorption Spectroscopy for Excited State Dynamics: There is a lack of published research employing transient absorption spectroscopy to investigate the singlet and triplet exciton dynamics, including their lifetimes and decay kinetics, specifically for this compound. Extensive research exists for the parent pentacene molecule and its substituted analogues, but not for this particular ketone. nih.govnih.govchemrxiv.orgresearchgate.netaps.org

Time-Resolved Electron Spin Resonance (trESR) Spectroscopy: Similarly, no literature could be located that utilizes trESR to characterize the triplet excitons or investigate the potential formation of triplet pair quintet states in this compound.

Theoretical and Computational Investigations of Pentacen 6 13h One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations have become an indispensable tool for understanding the fundamental properties of molecules like Pentacen-6(13H)-one. These methods provide a detailed picture of the electron distribution and energy levels within the molecule, which are crucial for predicting its reactivity and photophysical characteristics.

Density Functional Theory (DFT) Studies for Ground State Geometries

Density Functional Theory (DFT) has been widely employed to determine the most stable three-dimensional arrangement of atoms, or ground state geometry, of this compound. These calculations are fundamental for understanding the molecule's stability and its interactions with other molecules.

Key findings from DFT studies include the precise bond lengths and angles within the molecule. For instance, the C=O bond length is typically calculated to be around 1.22 Å, while the C-C bonds in the aromatic rings vary depending on their position relative to the carbonyl group. These computational results are often in good agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the theoretical models.

Time-Dependent DFT (TD-DFT) for Excited State Properties

To understand how this compound interacts with light, researchers turn to Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of excited state properties, such as the energies of electronic transitions and the nature of the orbitals involved.

TD-DFT calculations have been instrumental in interpreting the absorption and emission spectra of this compound. These studies have revealed that the lowest energy electronic transitions are typically of a π-π* nature, localized on the pentacene (B32325) backbone. The position of the absorption maxima can be accurately predicted, providing insights into the color and photostability of the compound.

Furthermore, TD-DFT can be used to investigate the potential for this compound to undergo photochemical reactions. By mapping out the potential energy surfaces of the excited states, researchers can identify pathways for processes such as photoisomerization or photodegradation.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic conductivity and reactivity.

For this compound, the HOMO is typically a π-orbital delocalized across the pentacene framework, while the LUMO is a corresponding π*-orbital. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.

The calculated HOMO-LUMO gap for this compound is a significant indicator of its potential use in organic electronic devices. A smaller gap generally implies that the molecule can be more easily excited, which is a desirable property for applications in organic photovoltaics and organic light-emitting diodes (OLEDs). DFT calculations have shown that the introduction of the carbonyl group can modulate the HOMO-LUMO gap compared to unsubstituted pentacene, offering a route to fine-tune the electronic properties of pentacene derivatives.

| Property | Calculated Value |

| C=O Bond Length | ~1.22 Å |

| Lowest Energy Transition | π-π* |

Computational Modeling of Reaction Pathways and Mechanisms

Computational modeling provides a powerful lens through which to view the intricate dance of atoms during chemical reactions. For this compound, these methods have been crucial in elucidating how the molecule is formed and how it transforms into other chemical species.

Mechanistic Insights into this compound Formation and Transformations

The formation of this compound often involves the oxidation of a precursor molecule, such as 6-hydroxypentacene. Computational studies have been used to model the reaction mechanism of this oxidation process, identifying the key transition states and intermediates involved.

These studies can, for example, compare the energetic feasibility of different proposed mechanisms, such as those involving radical intermediates versus those that proceed through a concerted pathway. By calculating the activation energies for each step, researchers can predict the most likely route for the reaction to follow under specific conditions.

Transformations of this compound, such as its reduction back to a pentacene derivative or its participation in cycloaddition reactions, have also been investigated using computational methods. These studies provide a detailed understanding of the molecule's reactivity, which is essential for its application in organic synthesis and materials science.

Energy Landscape Analysis of Key Intermediates

A key aspect of computational reaction modeling is the analysis of the potential energy surface, or energy landscape, of the reaction. This landscape maps the energy of the system as a function of the positions of the atoms, revealing the energetic profiles of reactants, products, transition states, and intermediates.

For the reactions involving this compound, energy landscape analysis allows for the identification of the most stable intermediates and the highest energy barriers that must be overcome for the reaction to proceed. This information is critical for optimizing reaction conditions to favor the formation of the desired product.

For instance, in the oxidation of 6-hydroxypentacene, computational analysis can reveal the relative stabilities of different tautomeric forms of the intermediate species, providing a rationale for the observed product distribution. By understanding the energy landscape, chemists can devise strategies to control the outcome of the reaction, for example, by using specific catalysts or solvents to stabilize or destabilize key intermediates.

Prediction of Molecular Interactions and Supramolecular Assembly

The self-assembly of pentacene derivatives into ordered structures is governed by a complex interplay of noncovalent interactions. Computational models are essential for dissecting these forces and predicting the resulting supramolecular architectures.

The solid-state packing of pentacenone derivatives is significantly influenced by both hydrogen bonding and π-stacking interactions. X-ray crystallographic analysis of 13-hydroxy-13-(ethynylated)pentacene-6(13H)-ones reveals the crucial role of these noncovalent interactions in their crystallization. researchgate.net

A detailed study on a specific derivative, 13-hydroxy-13-[(triisopropylsilyl)ethynyl]this compound, provides quantitative data on these interactions. researchgate.netnih.gov In the solid state, this compound forms a dimer where two molecules are held in a face-to-face arrangement by strong hydrogen bonds. researchgate.netnih.govresearchgate.net Within this dimeric structure, the pentacene units are also π-stacked. researchgate.netresearchgate.netnih.gov The stacking of the aromatic cores is a result of attractive van der Waals forces (dispersion) and is a key factor in determining the electronic properties of organic semiconductors. semanticscholar.org The slip-stacked motif commonly observed in pentacene derivatives is considered a natural result of a conformational landscape dominated by these quantum-mechanical van der Waals interactions. semanticscholar.org

The specific geometries of these interactions have been precisely measured, highlighting the cooperative nature of hydrogen bonding and π-stacking in defining the supramolecular assembly. researchgate.netnih.gov

Table 1: Intermolecular Interaction Parameters for the 13-hydroxy-13-[(triisopropylsilyl)ethynyl]this compound Dimer

| Interaction Type | Parameter | Value | Reference |

| Hydrogen Bonding | O···O Distance | 2.746 (2) Å | researchgate.net, nih.gov |

| O—H···O Angle | 173 (2)° | researchgate.net, nih.gov | |

| π-Stacking | Interplanar Distance | 3.60 Å | researchgate.net, nih.gov |

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing insights into the self-assembly processes of pentacene derivatives. unt.edu For instance, fully atomistic MD simulations have been employed to investigate the film formation of 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-Pentacene) when mixed with polystyrene. mdpi.com These simulations can reveal phenomena such as the higher concentration of TIPS-Pentacene molecules near the surface of the film, which can be seen as a precursor to phase separation. mdpi.com

MD simulations are also used to rationalize the preferential solvation and arrangement of molecules in different solvent environments. unige.ch In the context of creating highly ordered assemblies, simulations can model the formation of complex architectures. For example, the assembly of DNA-functionalized pentacene derivatives into dimers, trimers, and pentamers has been modeled. researchgate.net These simulations show that driven by hydrophilic-hydrophobic interactions, the pentacene units are guided by their bulky substituents into well-defined arrangements with close π-stacking distances of approximately 3.4 Å. researchgate.net Such computational studies are crucial for designing and understanding the formation of functional supramolecular structures from pentacene-based building blocks. rsc.org

Intermolecular Interaction Energies (e.g., hydrogen bonding, π-stacking)

Photostability and Degradation Mechanism Simulations

The stability of pentacene and its derivatives under illumination is a critical factor for their use in electronic devices. Computational simulations are instrumental in understanding the mechanisms of photodegradation and in designing more robust molecules. A primary degradation pathway for pentacenes in the presence of oxygen involves photosensitized reactions that can lead to the formation of endoperoxides. researchgate.netrsc.org

Theoretical studies combining computational and experimental methods have investigated the photostability of series of 6,13-disubstituted pentacenes. rsc.org These studies indicate that photostability is significantly influenced by the electronic properties of the molecule. rsc.org A key finding is that photostabilization can be achieved through the selective stabilization of the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org By using Marcus theory analysis, it has been suggested that the thermodynamic driving force for electron transfer is a primary factor in the observed photostability, while differences in vibrational reorganization energies across various compounds are small. rsc.org

Simulations are also used in a broader context to analyze degradation in complete Organic Light-Emitting Diode (OLED) devices. fluxim.com By creating an electro-optical device model, researchers can simulate the response of a fresh device and then vary individual material parameters to understand how they affect device performance over time. fluxim.com This approach allows for the identification of specific degradation pathways by comparing simulation results with experimental data from aged devices. fluxim.com

Charge Transport Pathway Prediction in Solid State

The prediction of charge transport pathways in the solid state is fundamental to designing efficient organic semiconductor materials. For pentacene derivatives, this is typically accomplished using a combination of density functional theory (DFT) and charge-transfer theories, such as the Marcus theory. acs.org These computational methods allow for the calculation of key parameters that govern charge mobility, including reorganization energy and electronic coupling (transfer integrals). acs.org

Theoretical studies on various pentacene derivatives show that chemical substitutions can profoundly impact charge transport properties. acs.org For example, halogenation (fluorination and chlorination) can effectively lower the LUMO energy level and modulate both hole and electron reorganization energies, which can enhance ambipolar characteristics (the ability to transport both holes and electrons). acs.org The charge carrier mobility is highly sensitive to the molecular packing in the crystal, and different crystalline polymorphs can exhibit mobilities that differ by orders of magnitude. acs.org

The charge transport mechanism itself can transition from coherent band-like motion at low temperatures to incoherent hopping at higher temperatures, as the charge carriers become localized due to electron-phonon interactions. aps.org Computational models can predict the dominant charge transport pathways by evaluating the electronic couplings between neighboring molecules in the crystal lattice. rsc.org DFT calculations on π-stacked dimers show that the offset orientation of pentacene cores, commonly observed in crystal structures, leads to increased overlap of molecular orbitals, which is favorable for charge mobility. nih.gov These predictive studies are vital for understanding structure-property relationships and for the rational design of new pentacene-based materials for organic field-effect transistors. researchgate.net

Role of Pentacen 6 13h One As a Precursor to Advanced Materials

Intermediacy in Pentacene (B32325) Oligomerization and Graphitic Material Formation

Pentacen-6(13H)-one serves as a key starting material in the synthesis of larger, more complex carbon-based structures, including pentacene oligomers and nanographenes. Its reactivity allows for controlled C-C bond formation, leading to the construction of extended polycyclic aromatic hydrocarbons (PAHs).

Precursors to Bipentacene and Peripentacene

A significant application of this compound is its role as a precursor in the synthesis of 6,6'-bipentacene. acs.orgnih.gov This dimerization is a crucial step toward the formation of even larger structures. For instance, the thermally induced cyclodehydrogenation of 6,6'-bipentacene precursors on a gold surface (Au(111)) yields peripentacene, a rectangular nanographene. nih.govresearchgate.net This on-surface synthesis technique allows for the creation of peripentacene with parallel pairs of zigzag and armchair edges, a result of the lateral fusion of two pentacene units. nih.gov

The synthesis of 6,6'-bipentacene from this compound is a scalable strategy that provides access to a diverse class of extended periacenes and related PAHs. acs.orgnih.gov These materials are of significant interest for their potential applications in electronic, spintronic, optical, and magnetic devices. acs.orgnih.gov Experimental evidence has shown that heating pentacene results in the formation of 6,6',13,13'-tetrahydro-6,6'-bipentacene (HBP), confirming that dimerization preferentially occurs at the 6,6'-positions. acs.org Further heating of HBP leads to pentacene oligomers and layered carbonaceous species with a graphitic nature. acs.org

The synthesis of diradical peripentacene polymers has also been achieved starting from pentacene-6,13-dione, which is first reduced to this compound. researchgate.net This is followed by a homocoupling and a final olefination to yield the precursor for the on-surface polymerization. researchgate.net

Pathways to Extended Polycyclic Aromatic Hydrocarbons and Nanographenes

The utility of this compound extends beyond bipentacene and peripentacene to the synthesis of a broader range of extended polycyclic aromatic hydrocarbons (PAHs) and nanographenes. acs.orgresearchgate.netrsc.orgresearchgate.net Nanographenes, which are essentially small, precisely defined pieces of graphene, have garnered immense interest for their potential in organic electronics. researchgate.net

The synthesis of these complex structures often involves a "bottom-up" approach, where smaller molecular precursors are assembled into larger, well-defined architectures. acs.org this compound and its derivatives are ideal candidates for this approach. For example, a scalable synthesis starting from this compound has been used to produce not only 6,6'-bipentacene but also tetrabenz[bc,ef,mn,pq]ovalene. acs.orgacs.org The thermally induced cyclodehydrogenation, often referred to as the Scholl reaction, is a key method for the final aromatization step in these syntheses, though it can sometimes lead to side reactions. researchgate.net

The development of modular strategies, such as those involving stannole cycloadditions, further expands the toolbox for constructing complex nanographenes from smaller building blocks. rsc.org These methods allow for the selective and efficient fusion of multiple aromatic rings, leading to a wide variety of nanographene structures.

| Precursor | Product(s) | Synthesis Method | Reference(s) |

| This compound | 6,6'-Bipentacene, Tetrabenz[bc,ef,mn,pq]ovalene | Scalable synthetic strategy | acs.org, acs.org |

| 6,6'-Bipentacene | Peripentacene | Thermally induced cyclodehydrogenation on Au(111) | nih.gov, researchgate.net |

| Pentacene-6,13-dione (via this compound) | Diradical peripentacene polymers | Reduction, homocoupling, olefination, on-surface polymerization | researchgate.net, |

Scaffold for Singlet Fission Chromophores

This compound is a valuable scaffold for the design and synthesis of chromophores capable of singlet fission (SF). SF is a process where a photoexcited singlet state splits into two triplet excitons, a phenomenon that could significantly enhance the efficiency of solar cells. researchgate.netisct.ac.jpnsf.gov Pentacene and its derivatives are particularly well-suited for SF because the energy of the first excited singlet state (S1) is approximately twice the energy of the first triplet state (T1), making the process energetically favorable. researchgate.net

Design of Pentacene Dimers and Oligomers for Intramolecular Singlet Fission (iSF)

Covalently linking two or more pentacene units to create dimers and oligomers allows for the study of intramolecular singlet fission (iSF) in solution. researchgate.netuwr.edu.plresearchgate.net This approach simplifies the study of SF by isolating the process within a single molecule. uwr.edu.pl this compound serves as a divergent intermediate in the synthesis of unsymmetrically substituted pentacenes, which are then used to construct these dimers and oligomers. researchgate.netacs.orgnih.gov

The design of these iSF molecules involves tethering pentacene chromophores with a "spacer" or "linker." researchgate.netnih.gov The nature of this linker is crucial as it allows for precise control over the distance, geometric relationship, and electronic coupling between the pentacene moieties. researchgate.netnih.gov Various types of linkers, including conjugated, cross-conjugated, and non-conjugated groups, have been explored to fine-tune the iSF process. uwr.edu.pl For example, propeller-shaped iptycene-linked pentacene oligomers have been synthesized to investigate iSF dynamics. researchgate.net

Influence of Molecular Geometry and Connectivity on Singlet Fission Efficiency

The efficiency of singlet fission is highly dependent on the molecular geometry and the way the chromophores are connected. researchgate.netosti.govrsc.org Studies on pentacene dimers have revealed that the rate of SF can be tuned by altering the connectivity and the resulting dihedral angle (twist) between the pentacene units. osti.govrsc.org

For instance, by linking pentacenes at different positions (e.g., 1,1' vs. 1,2' vs. 2,2'), a range of twist angles can be achieved. osti.govrsc.org Research has shown that as the twist angle increases, the rate of singlet fission decreases, while the rate of triplet pair recombination decreases even more dramatically. osti.govrsc.org This highlights the importance of the twist angle in designing systems that exhibit rapid singlet fission while maintaining long-lived triplet pairs. osti.gov

The use of supramolecular scaffolds, such as those based on triptycene (B166850), offers another approach to control the spatial arrangement of pentacene chromophores. isct.ac.jpnih.gov By sandwiching pentacene molecules between triptycene units, a 2D structure can be created that facilitates efficient singlet fission by ensuring sufficient overlap between the chromophores while also providing space for conformational changes that prevent rapid triplet recombination. isct.ac.jpnih.gov

| Dimer/Oligomer Design | Key Finding | Reference(s) |

| Twisted Bipentacenes | Increasing twist angle decreases SF rate but more significantly decreases triplet recombination rate. | osti.gov, rsc.org |

| Iptycene-Linked Pentacene Oligomers | Rigid bridge leads to a fast iSF rate and elongated lifetime of the correlated triplet pair. | researchgate.net |

| Triptycene Scaffold with Pentacene | 2D assembly facilitates efficient SF with high quantum yield. | isct.ac.jp, nih.gov |

Development of Divergent Synthetic Platforms for Functionalized Pentacenes

This compound is a cornerstone in the development of divergent synthetic platforms for creating a wide variety of functionalized pentacenes. researchgate.netacs.orgnih.govnih.govresearchgate.net These platforms typically start with the desymmetrization of 6,13-pentacenequinone (B1223199) to produce pentacenones, including this compound. researchgate.netacs.orgnih.gov

This approach allows for the stepwise and unsymmetrical functionalization of the pentacene core at the 6- and 13-positions. researchgate.netnih.gov By isolating the product after the first nucleophilic addition, a divergent synthesis can be employed to create a series of structurally related molecules with different functional groups. nih.gov This method has been used to append alkynyl, aryl, and alkyl groups, create polarized frameworks with donor-acceptor substituents, and synthesize conjugated oligomers. nih.gov

The ability to introduce a wide range of functional groups provides a powerful tool for tuning the properties of pentacene-based materials for specific applications, such as organic field-effect transistors (OFETs) and singlet fission chromophores. researchgate.netacs.orgnih.gov For example, the introduction of bulky substituents can enhance the stability and solubility of the resulting pentacene derivatives. researchgate.net

| Synthetic Strategy | Key Feature | Application(s) | Reference(s) |

| Desymmetrization of 6,13-pentacenequinone | Access to unsymmetrically 6,13-disubstituted pentacenes from pentacenone intermediates. | Singlet fission studies, organic field-effect transistors. | researchgate.net, acs.org, nih.gov |

| Stepwise Nucleophilic Addition | Divergent synthesis of a series of structurally related molecules with varied functionalities. | Tuning electronic and physical properties for advanced materials. | nih.gov |

| Functionalization at 6- and 13-positions | Versatile building blocks for oligomer and polymer formation. | Soluble and air-stable pentacene-based materials. | researchgate.net |

Access to Unsymmetrically Substituted Pentacenes for Materials Applications

The synthesis of pentacene derivatives has historically relied on the addition of nucleophiles to 6,13-pentacenequinone (PQ), often resulting in symmetrically substituted molecules. nih.gov However, the development of stepwise synthetic protocols has enabled the creation of unsymmetrical pentacenes, a class of molecules with great appeal for tuning material properties. nih.gov This desymmetrization of PQ is achieved through the sequential addition of two different nucleophiles. The key to this strategy is the formation and isolation of a mono-adduct intermediate, a 13-hydroxy-13-substituted-pentacen-6(13H)-one. nih.govnih.govacs.org

This process begins with the addition of one equivalent of a nucleophile (such as an organolithium or Grignard reagent) to one of the ketone groups of 6,13-pentacenequinone. mdpi.com This initial reaction produces a stable ethynylated pentacene ketone, specifically a 13-hydroxy-13-(ethynylated)pentacene-6(13H)-one, which can be isolated and purified, often on a multigram scale through simple precipitation and crystallization. nih.govresearchgate.net These "pentacenone" intermediates are divergent, meaning they can be used as a common precursor for a wide range of final products. nih.govacs.org

The second, different nucleophile is then added to the remaining ketone group of the pentacenone intermediate. nih.gov A final reductive aromatization step, commonly mediated by tin(II) chloride (SnCl₂), converts the diol precursor into the target unsymmetrically 6,13-disubstituted pentacene. mdpi.com This stepwise approach allows for precise control over the final molecular structure, enabling the incorporation of diverse functionalities like trialkylsilylethynyl groups, aryl groups, and electron-donating or -withdrawing moieties. nih.govresearchgate.net The ability to create an unsymmetrical framework is crucial for applications that require molecules with polarized electronic structures or specific functionalities for interfacing with other materials. nih.gov

Table 1: Examples of Unsymmetrically Substituted Pentacenes Synthesized via Pentacenone Intermediates

| R1 Substituent (First Addition) | R2 Substituent (Second Addition) | Resulting Pentacene Derivative Application | Reference |

| (Triisopropylsilyl)ethynyl | Phenyl | Organic Semiconductors | mdpi.com |

| (Triisopropylsilyl)ethynyl | 4-(Trifluoromethyl)phenyl | Electronically Polarized Materials | mdpi.com |

| (Triisopropylsilyl)ethynyl | 4-Methoxyphenyl | Electronically Polarized Materials | mdpi.com |

| (Triisopropylsilyl)ethynyl | 2-Thienyl | Organic Semiconductors | mdpi.com |

| Trifluoromethyl (CF₃) | Perfluorobutyl (C₄F₉) | n-type Organic Semiconductors | sci-hub.st |

| Trifluoromethyl (CF₃) | Perfluorodecyl (C₁₀F₂₁) | n-type Organic Semiconductors | sci-hub.st |

Integration of Specific Functionalities (e.g., for OFETs, OLEDs, photovoltaics)

The true power of using this compound intermediates lies in the ability to integrate specific functionalities to fine-tune the material properties for targeted applications in organic electronics. nih.gov This synthetic versatility allows for the rational design of molecules for Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and organic photovoltaics (OPVs). nih.govresearchgate.net

For OFETs , the performance is dictated by the charge carrier mobility and the type of charge transport (p-type, n-type, or ambipolar). By introducing specific substituents, the electronic properties of the pentacene core can be systematically modified. For instance, the introduction of strongly electron-withdrawing perfluoroalkyl (Rf) chains can dramatically lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. sci-hub.st This modification not only enhances the material's stability against oxidation but can also switch the charge transport from p-type (hole-transporting), typical for pentacene, to n-type (electron-transporting) or ambipolar (both hole and electron transporting). nih.govsci-hub.st Unsymmetrical substitution with different Rf groups allows for fine-tuning of these energy levels and the molecular packing in the solid state, which directly impacts device performance. sci-hub.st

For OLEDs , functionalization can be used to control the emission color, improve charge injection/transport, and enhance stability. nih.govuky.edu For example, attaching different aromatic groups can alter the HOMO-LUMO gap and thus the color of light emitted. uky.edu The stepwise synthesis allows for the creation of pentacene-porphyrin dyads, which are of interest for their unique photophysical properties. nih.gov

For photovoltaics , particularly in dye-sensitized solar cells (DSSCs), unsymmetrical pentacenes can be designed to act as sensitizers. One end of the molecule can be functionalized with a cyanoacrylic acid group, which serves as an anchor to bind the molecule to the surface of a semiconductor electrode like titanium dioxide (TiO₂). nih.gov The other end can be modified with donor groups to optimize light absorption and charge separation. nih.gov The study of intramolecular singlet fission, a process that could dramatically increase solar cell efficiency, has also been a major driver for the synthesis of unsymmetrical pentacene derivatives. nih.govnih.gov The pentacenone route provides access to covalently linked pentacene dimers where this process can be studied in detail. nih.gov Another related ketone, 5,6,7-trithiapentacene-13-one (TTPO), has been investigated as a thermally stable material for OPV applications. northeastern.edu

Table 2: Functional Groups Integrated via Pentacenone Intermediates and Their Applications

| Functional Group | Target Application | Purpose of Functionalization | Reference |

| Perfluoroalkyl (Rf) chains | OFETs | Induce n-type or ambipolar behavior; enhance stability | sci-hub.st |

| Donor/Acceptor groups | OFETs, OPVs | Create polarized frameworks for charge separation/transport | nih.gov |

| Cyanoacrylic acid | Dye-Sensitized Solar Cells | Anchor molecule to semiconductor surfaces (e.g., TiO₂) | nih.gov |

| Porphyrin | Molecular Electronics, Photovoltaics | Study energy/charge transfer; light-harvesting | nih.gov |

| TEMPO free radical | Spintronics, Molecular Magnets | Introduce stable radical for magnetic/electronic properties | nih.gov |

| Trialkylsilylethynyl groups | OFETs, General Solubility | Improve solubility and control solid-state packing | mdpi.comresearchgate.net |

Supramolecular Assemblies Involving Pentacen 6 13h One Derivatives

Hydrogen-Bonded Dimer Formation and Characterization

Derivatives of Pentacen-6(13H)-one have been shown to form stable dimers through hydrogen bonding. Specifically, the solid-state structure of 13-hydroxy-13-[(triisopropylsilyl)ethynyl]this compound reveals a dimeric arrangement where two molecules are held in a face-to-face orientation by strong O—H⋯O=C hydrogen bonds. researchgate.netresearchgate.net The distance between the oxygen atoms in this hydrogen bond is approximately 2.746 Å, with a nearly linear angle of 173°. researchgate.netresearchgate.net

This hydrogen bonding facilitates π-stacking between the pentacene (B32325) units within the dimer, with an intermolecular distance of about 3.60 Å between the mean planes of the carbon atoms. researchgate.net The formation of such dimers is a crucial step in controlling the molecular organization in the solid state, which in turn influences the material's electronic properties. The stability of these hydrogen-bonded synthons can be further enhanced by other weak interactions, such as C≡C—H⋯O=C and C-H⋯O interactions. researchgate.net

Table 1: Hydrogen Bond Parameters in a this compound Derivative Dimer

| Parameter | Value | Reference |

| O⋯O Distance | 2.746 (2) Å | researchgate.netresearchgate.net |

| O—H⋯O Angle | 173 (2)° | researchgate.netresearchgate.net |

| Interplanar π-Stacking Distance | 3.60 Å | researchgate.net |

Engineered π-Stacking Architectures in Solid State and Thin Films

The ability to engineer π-stacking in pentacene derivatives is critical for optimizing charge transport in organic thin-film transistors (OTFTs). uky.edunih.gov By introducing specific substituents, the solid-state packing of pentacene molecules can be directed towards a more favorable π-stacked arrangement, as opposed to the herringbone packing typically observed in pristine pentacene. uky.edu Functionalization with units like triisopropylsilylethynyl (TIPS) groups not only enhances solubility and stability but also promotes significant π-stacking in the crystalline state. uky.edusigmaaldrich.com

In thin films, the orientation of pentacene molecules can be controlled by the electronic structure of the substrate surface. aps.org For instance, vertically oriented epitaxial pentacene thin films have been achieved on surfaces with a reduced density of states near the Fermi level. aps.org Various deposition techniques, including thermal evaporation and solution-based methods like dip coating, are employed to create well-ordered thin films with high crystallinity, which is essential for high-performance electronic devices. nih.govsigmaaldrich.com The growth of these films can be influenced by parameters such as substrate temperature and deposition rate, allowing for the fine-tuning of the resulting morphology and electronic properties. nih.gov

DNA-Encoded Self-Assembly of Pentacene Stacks for Controlled Architectures

A highly innovative approach for controlling the assembly of pentacene derivatives involves the use of DNA as a programmable scaffold. acs.orguchicago.edunih.gov This method allows for the precise construction of π-stacked pentacene aggregates with defined sizes and geometries. acs.orguchicago.edu By attaching single-stranded DNA (ssDNA) sequences to pentacene molecules, the hybridization of complementary strands directs the assembly into dimers, trimers, and even larger stacks. acs.orguchicago.edu

The precise control afforded by DNA-encoded assembly enables detailed studies of intermolecular electronic coupling within the pentacene stacks. nih.govox.ac.uk These interactions are highly sensitive to the geometry of the assembly. nih.govox.ac.uk Techniques like transient electron spin resonance spectroscopy have been employed to probe the electronic states that form within these defined assemblies. acs.orgnih.gov Studies have revealed that the intermolecular geometry can be refined by comparing experimental data with molecular dynamics simulations, providing a powerful tool to understand and control the electronic function of these supramolecular structures. nih.govox.ac.uk

Precision Control over Stack Size and Geometry

Self-Assembly Driven by Amphiphilic Contrast

The self-assembly of pentacene derivatives can also be driven by creating an amphiphilic character within the molecule. This is achieved by attaching both hydrophobic (the pentacene core) and hydrophilic (e.g., DNA strands or other polar groups) components to the same molecule. acs.orguchicago.edu In a polar solvent like water, the hydrophobic pentacene units are driven to aggregate to minimize their contact with the aqueous environment, while the hydrophilic parts remain exposed to the solvent. acs.orguchicago.edu

This amphiphilic contrast can lead to the spontaneous formation of structures like dimers, where the pentacene moieties are brought into close electronic contact. acs.orguchicago.edu While this method is effective for creating smaller aggregates, more complex and larger structures typically require more programmed approaches like DNA-encoded assembly. acs.orguchicago.edu Amphiphilic pentacene derivatives have also been synthesized to form helical wire structures. nih.gov

Metal Coordination-Induced Supramolecular Assembly

Metal coordination provides another powerful strategy for directing the supramolecular assembly of pentacene derivatives. By incorporating ligands into the pentacene structure, the addition of metal ions can induce the formation of well-defined assemblies. nih.govacs.org For example, a dipyridyl pyrrole-functionalized bipentacene has been shown to form a dimeric structure upon coordination with lithium ions. nih.govacs.org